molecular formula C19H16N4 B605791 AZ-Dyrk1B-33

AZ-Dyrk1B-33

Cat. No.: B605791
M. Wt: 300.4 g/mol
InChI Key: CZCUSHJQJWKYTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scientific Research Applications

AZ Dyrk1B 33 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.

    Biology: Helps in understanding cellular processes regulated by DYRK1B, such as cell differentiation and proliferation.

    Medicine: Investigated for its potential therapeutic effects in diseases where DYRK1B is implicated, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting DYRK1B.

Mechanism of Action

AZ Dyrk1B 33 exerts its effects by selectively inhibiting the kinase activity of DYRK1B. The compound binds to the ATP-binding site of DYRK1B, preventing the phosphorylation of target proteins. This inhibition disrupts the signaling pathways regulated by DYRK1B, leading to altered cellular processes such as reduced cell proliferation and increased apoptosis .

Safety and Hazards

The safety data sheet of AZ-Dyrk1B-33 suggests ensuring adequate ventilation and providing accessible safety shower and eye wash station . Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and suitable respirator are recommended .

Relevant Papers One relevant paper found is titled "Inhibition of DYRK1B suppresses inflammation in allergic contact dermatitis model and Th1/Th17 immune response" . The paper discusses the immunosuppressive effects of DYRK1B inhibition in a murine contact hypersensitivity model of allergic contact dermatitis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZ Dyrk1B 33 involves several steps, starting with the preparation of the core structure, which is a pyrrolo[2,3-c]pyridine derivative. The key steps include:

Industrial Production Methods

Industrial production of AZ Dyrk1B 33 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

AZ Dyrk1B 33 primarily undergoes substitution reactions due to the presence of reactive sites on its pyrrolo[2,3-c]pyridine core. These reactions include:

    Nucleophilic Substitution: Introduction of nucleophiles to replace existing substituents.

    Electrophilic Substitution: Addition of electrophiles to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions are derivatives of AZ Dyrk1B 33 with modified substituents, which can be used to study the structure-activity relationship and enhance the compound’s effectiveness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AZ Dyrk1B 33 is unique due to its high selectivity for DYRK1B over other kinases, making it a valuable tool for studying DYRK1B-specific pathways without off-target effects. Its distinct cellular effects compared to DYRK1B knockdown through siRNA further highlight its specificity and effectiveness .

Properties

IUPAC Name

1-benzyl-3-(2-methylpyrimidin-4-yl)pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4/c1-14-21-10-8-18(22-14)17-13-23(12-15-5-3-2-4-6-15)19-11-20-9-7-16(17)19/h2-11,13H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCUSHJQJWKYTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2=CN(C3=C2C=CN=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.